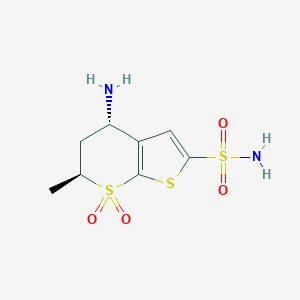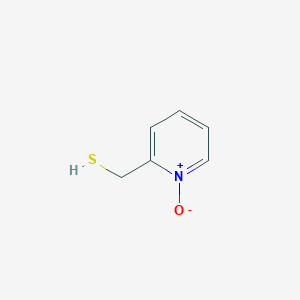
(1-Oxidopyridin-1-ium-2-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Oxidopyridin-1-ium-2-yl)methanethiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and contains a thiol group that makes it highly reactive and useful in various chemical reactions.
Wirkmechanismus
The mechanism of action of (1-Oxidopyridin-1-ium-2-yl)methanethiol involves its reaction with thiols in biological samples. The compound reacts with thiols to form a highly fluorescent product that can be detected using various analytical techniques. The reaction is highly specific and can be used to detect thiols in complex biological samples.
Biochemische Und Physiologische Effekte
(1-Oxidopyridin-1-ium-2-yl)methanethiol has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species. Additionally, (1-Oxidopyridin-1-ium-2-yl)methanethiol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1-Oxidopyridin-1-ium-2-yl)methanethiol in lab experiments include its high specificity for thiols, its ability to induce apoptosis in cancer cells, and its anti-inflammatory effects. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment to detect its fluorescence.
Zukünftige Richtungen
For research on (1-Oxidopyridin-1-ium-2-yl)methanethiol include its use as a fluorescent probe for the detection of thiols in vivo. Additionally, the compound could be further explored for its potential as an anticancer agent. Further research could also focus on the development of new synthesis methods for (1-Oxidopyridin-1-ium-2-yl)methanethiol that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis method of (1-Oxidopyridin-1-ium-2-yl)methanethiol involves the reaction of pyridine with methanethiol in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction yields the desired product in good yields. The reaction mechanism involves the oxidation of methanethiol to form a sulfonic acid intermediate, which then reacts with pyridine to form the final product.
Wissenschaftliche Forschungsanwendungen
(1-Oxidopyridin-1-ium-2-yl)methanethiol has various scientific research applications, including its use as a fluorescent probe for the detection of thiols in biological samples. The compound has also been used as a reagent for the synthesis of various organic compounds. Additionally, (1-Oxidopyridin-1-ium-2-yl)methanethiol has been used as a catalyst in various chemical reactions.
Eigenschaften
CAS-Nummer |
150282-59-0 |
|---|---|
Produktname |
(1-Oxidopyridin-1-ium-2-yl)methanethiol |
Molekularformel |
C6H7NOS |
Molekulargewicht |
141.19 g/mol |
IUPAC-Name |
(1-oxidopyridin-1-ium-2-yl)methanethiol |
InChI |
InChI=1S/C6H7NOS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 |
InChI-Schlüssel |
PODQOUXRAPIHHY-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C(=C1)CS)[O-] |
Kanonische SMILES |
C1=CC=[N+](C(=C1)CS)[O-] |
Synonyme |
2-Pyridinemethanethiol,1-oxide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



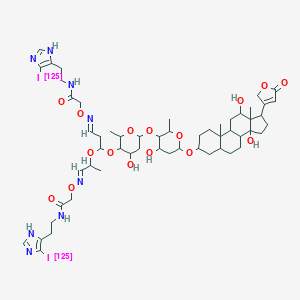
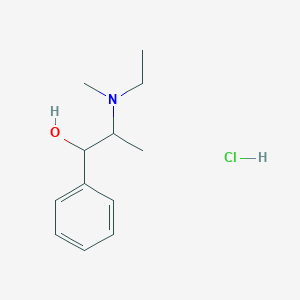

![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)
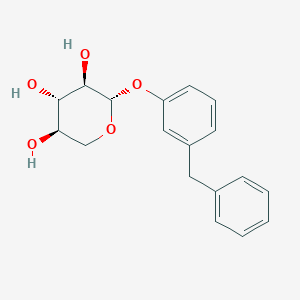
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)
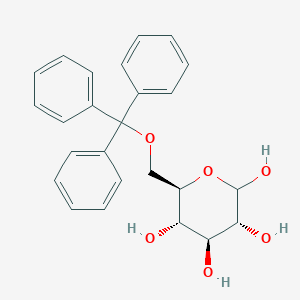

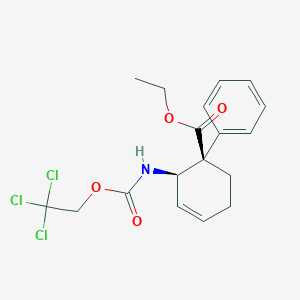
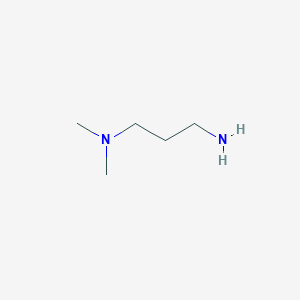
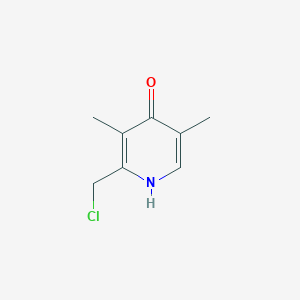
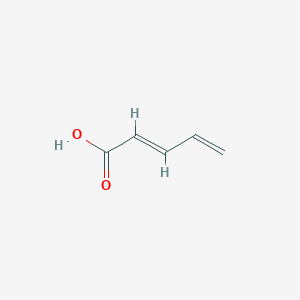
![1-[4-Hydroxy-3-(methylamino)phenyl]ethanone](/img/structure/B130739.png)
